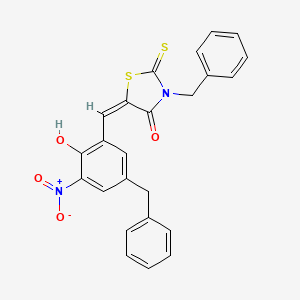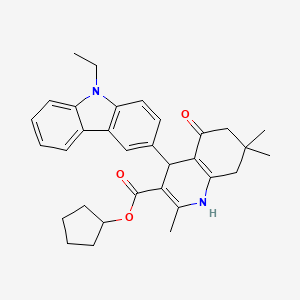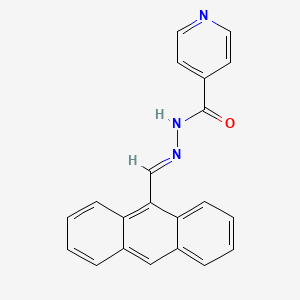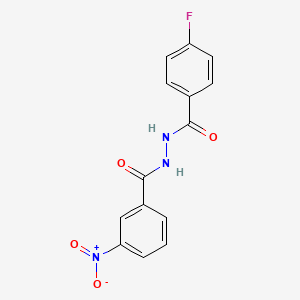![molecular formula C18H15ClFN3O2S B11679124 (2E)-N-(3-chlorophenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11679124.png)
(2E)-N-(3-chlorophenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(3-clorofenil)-2-[(4-fluorofenil)imino]-3-metil-4-oxo-1,3-tiazinan-6-carboxamida es un compuesto orgánico complejo que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazinano, grupos clorofenilo y fluorofenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (2E)-N-(3-clorofenil)-2-[(4-fluorofenil)imino]-3-metil-4-oxo-1,3-tiazinan-6-carboxamida suele implicar reacciones orgánicas de varios pasos. Un método común incluye la condensación de isocianato de 3-clorofenilo con 4-fluoroanilina, seguida de ciclación con ácido 3-metil-4-oxo-1,3-tiazinan-6-carboxílico. Las condiciones de reacción a menudo requieren el uso de disolventes como diclorometano y catalizadores como la trietilamina para facilitar el proceso.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del compuesto.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazinano, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo imino, convirtiéndolo en una amina.
Reactivos y condiciones comunes:
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores típicos.
Sustitución: Las condiciones a menudo implican el uso de ácidos de Lewis como el cloruro de aluminio (AlCl3) o el cloruro de hierro(III) (FeCl3).
Productos principales:
Oxidación: Sulfóxidos, sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
(2E)-N-(3-clorofenil)-2-[(4-fluorofenil)imino]-3-metil-4-oxo-1,3-tiazinan-6-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se ha investigado su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se ha explorado su potencial terapéutico en el tratamiento de enfermedades debido a sus propiedades estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2E)-N-(3-clorofenil)-2-[(4-fluorofenil)imino]-3-metil-4-oxo-1,3-tiazinan-6-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Compuestos similares:
- (2E)-N-(3-clorofenil)-2-[(4-clorofenil)imino]-3-metil-4-oxo-1,3-tiazinan-6-carboxamida
- (2E)-N-(3-fluorofenil)-2-[(4-fluorofenil)imino]-3-metil-4-oxo-1,3-tiazinan-6-carboxamida
Comparación: En comparación con sus análogos, (2E)-N-(3-clorofenil)-2-[(4-fluorofenil)imino]-3-metil-4-oxo-1,3-tiazinan-6-carboxamida exhibe propiedades únicas debido a la presencia de ambos grupos clorofenilo y fluorofenilo. Estos sustituyentes pueden influir en la reactividad, la afinidad de unión y la actividad biológica general del compuesto, haciéndolo distinto en sus aplicaciones y efectos.
Comparación Con Compuestos Similares
- (2E)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- (2E)-N-(3-fluorophenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
Comparison: Compared to its analogs, (2E)-N-(3-chlorophenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide exhibits unique properties due to the presence of both chlorophenyl and fluorophenyl groups. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.
Propiedades
Fórmula molecular |
C18H15ClFN3O2S |
|---|---|
Peso molecular |
391.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H15ClFN3O2S/c1-23-16(24)10-15(17(25)21-14-4-2-3-11(19)9-14)26-18(23)22-13-7-5-12(20)6-8-13/h2-9,15H,10H2,1H3,(H,21,25) |
Clave InChI |
COVBOGNHAVXIFG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11679041.png)


![7-(3-bromobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11679059.png)
![N-{(Z)-[4-(diethylamino)phenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11679060.png)
![methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11679069.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B11679073.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11679075.png)

![(2Z)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-N-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11679082.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11679087.png)



